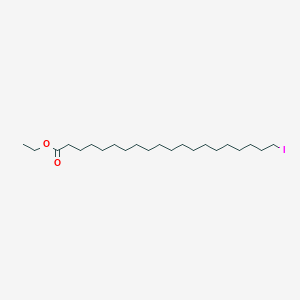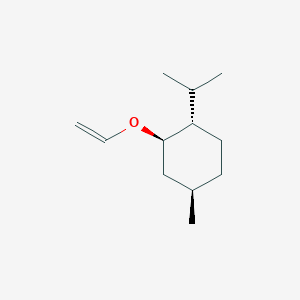
(1S,2R,4R)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(L-menthylvinylether) is a polymer derived from the monomer L-menthylvinylether This compound is part of the vinyl ether family, which is characterized by the presence of an ether group attached to a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(L-menthylvinylether) can be synthesized through the cationic polymerization of L-menthylvinylether. The polymerization process typically involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, under an inert atmosphere. The reaction is carried out at low temperatures to control the polymerization rate and achieve high molecular weight polymers.
Industrial Production Methods
In an industrial setting, the production of Poly(L-menthylvinylether) involves large-scale polymerization reactors where the monomer and catalyst are continuously fed into the reactor. The reaction conditions are carefully controlled to ensure consistent polymer quality. The polymer is then precipitated, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Poly(L-menthylvinylether) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol groups.
Substitution: The ether group in the polymer can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl and carboxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ether derivatives.
Scientific Research Applications
Poly(L-menthylvinylether) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release drug delivery systems due to its biocompatibility and film-forming properties.
Industry: Applied in coatings and adhesives due to its excellent film-forming ability and chemical resistance.
Mechanism of Action
The mechanism of action of Poly(L-menthylvinylether) in drug delivery systems involves the encapsulation of the drug within the polymer matrix. The polymer matrix controls the release rate of the drug, ensuring a sustained release over time. The molecular targets and pathways involved depend on the specific drug being delivered and the interaction between the polymer and the biological environment.
Comparison with Similar Compounds
Poly(L-menthylvinylether) can be compared with other vinyl ether polymers such as Poly(methyl vinyl ether) and Poly(ethyl vinyl ether). While all these polymers share similar chemical structures, Poly(L-menthylvinylether) is unique due to the presence of the L-menthyl group, which imparts specific properties such as enhanced biocompatibility and film-forming ability.
List of Similar Compounds
- Poly(methyl vinyl ether)
- Poly(ethyl vinyl ether)
- Poly(isobutyl vinyl ether)
Poly(L-menthylvinylether) stands out among these compounds due to its unique combination of properties, making it a valuable material for various applications in research and industry.
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(1S,2R,4R)-2-ethenoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C12H22O/c1-5-13-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m1/s1 |
InChI Key |
IZPAEFLHCVEFSX-GRYCIOLGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC=C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC=C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


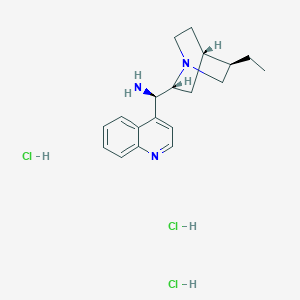
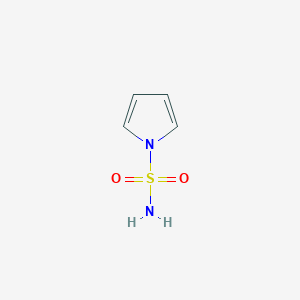
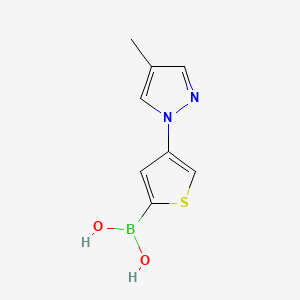
![3,3'-Bis(methylthio)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B13338177.png)
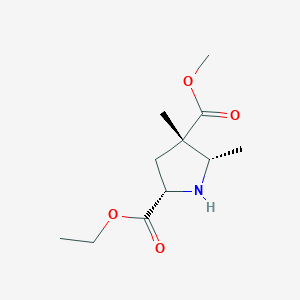
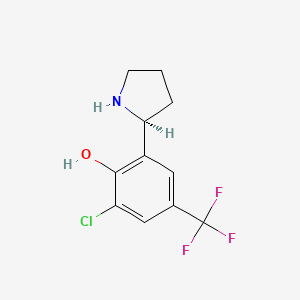
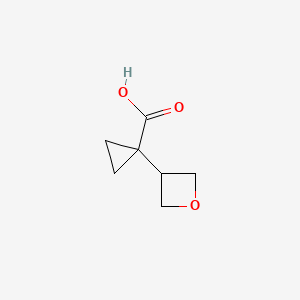
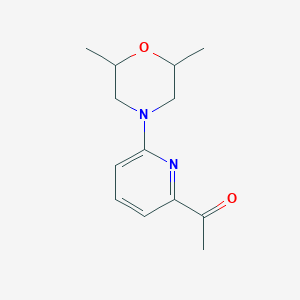
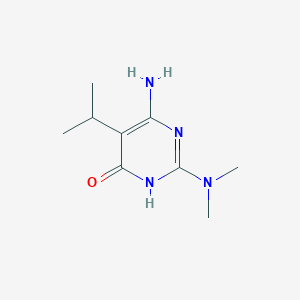

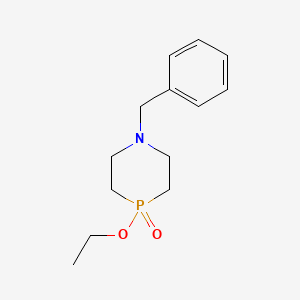

![(1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13338232.png)
